Cas no 116571-10-9 (Sodium 1,3-benzothiazole-2-carboxylate)

Sodium 1,3-benzothiazole-2-carboxylate is a carboxylate derivative of benzothiazole, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure features a benzothiazole core with a carboxylate group at the 2-position, enhancing reactivity for further functionalization. This compound exhibits good solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. It is particularly valuable in the synthesis of heterocyclic compounds, coordination chemistry, and as a precursor for bioactive molecules. The sodium salt form improves handling stability and solubility compared to the free acid. Its utility extends to materials science, where it may act as a ligand or building block for functionalized polymers or metal-organic frameworks.
Sodium 1,3-benzothiazole-2-carboxylate structure
116571-10-9 structure
Product Name:Sodium 1,3-benzothiazole-2-carboxylate
CAS No:116571-10-9
MF:C8H4NNaO2S
MW:201.177631378174
MDL:MFCD18064648
CID:848467
Update Time:2025-10-29

Sodium 1,3-benzothiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxylic acid, sodium salt
    • 2-Benzothiazolecarboxylic acid, sodium salt (1:1)
    • sodium 1,3-benzothiazole-2-carboxylate
    • ST2412642
    • Sodium 1,3-benzothiazole-2-carboxylate
    • MDL: MFCD18064648
    • Inchi: 1S/C8H5NO2S.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
    • InChI Key: FJSQSHFCYABLKZ-UHFFFAOYSA-M
    • SMILES: S1C(C(=O)[O-])=NC2C=CC=CC1=2.[Na+]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Topological Polar Surface Area: 81.3

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Sodium 1,3-benzothiazole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:116571-10-9)Sodium 1,3-benzothiazole-2-carboxylate
Order Number:A1104096
Stock Status:in Stock
Quantity:500mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:40
Price ($):235.0/283.0/757.0/1089.0
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Additional information on Sodium 1,3-benzothiazole-2-carboxylate

Recent Advances in the Study of Sodium 1,3-benzothiazole-2-carboxylate (CAS: 116571-10-9) in Chemical Biology and Pharmaceutical Research

Sodium 1,3-benzothiazole-2-carboxylate (CAS: 116571-10-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its benzothiazole core structure, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a building block for novel bioactive molecules, particularly in the context of antimicrobial, anticancer, and anti-inflammatory agents. The growing body of research underscores the importance of this compound in advancing our understanding of structure-activity relationships in medicinal chemistry.

One of the key areas of investigation has been the synthesis and optimization of Sodium 1,3-benzothiazole-2-carboxylate derivatives to enhance their pharmacological profiles. Researchers have employed advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, to predict the binding affinities and biological activities of these derivatives. Experimental validation has further confirmed the efficacy of these compounds in inhibiting specific enzymatic targets, such as kinases and proteases, which are implicated in various disease pathways. These findings highlight the potential of Sodium 1,3-benzothiazole-2-carboxylate as a scaffold for the development of next-generation therapeutics.

In addition to its role in drug design, Sodium 1,3-benzothiazole-2-carboxylate has also been explored for its applications in chemical biology. Recent studies have demonstrated its utility as a fluorescent probe for detecting and imaging biological molecules in live cells. The compound's ability to selectively bind to certain biomolecules and emit fluorescence under specific conditions has opened new avenues for studying cellular processes and disease mechanisms. This dual functionality—both as a therapeutic agent and a diagnostic tool—positions Sodium 1,3-benzothiazole-2-carboxylate as a valuable asset in interdisciplinary research.

Despite these promising developments, challenges remain in the clinical translation of Sodium 1,3-benzothiazole-2-carboxylate-based compounds. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the ongoing research efforts, coupled with advancements in synthetic chemistry and drug delivery systems, are expected to overcome these hurdles. The continued exploration of Sodium 1,3-benzothiazole-2-carboxylate and its derivatives holds great promise for the future of personalized medicine and targeted therapies.

In conclusion, Sodium 1,3-benzothiazole-2-carboxylate (CAS: 116571-10-9) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its multifaceted applications, from drug development to diagnostic imaging, underscore its potential to address unmet medical needs. As researchers continue to unravel the complexities of this compound, it is anticipated that Sodium 1,3-benzothiazole-2-carboxylate will play an increasingly pivotal role in shaping the landscape of modern medicine.

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Amadis Chemical Company Limited
(CAS:116571-10-9)Sodium 1,3-benzothiazole-2-carboxylate
A1104096
Purity:99%/99%/99%/99%
Quantity:500mg/1g/5g/10g
Price ($):235.0/283.0/757.0/1089.0
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